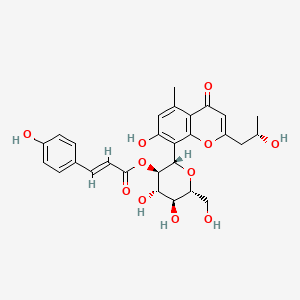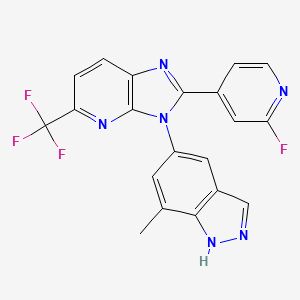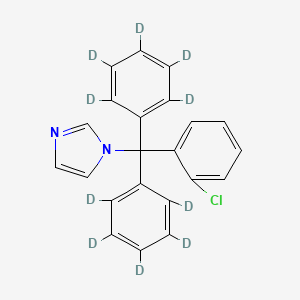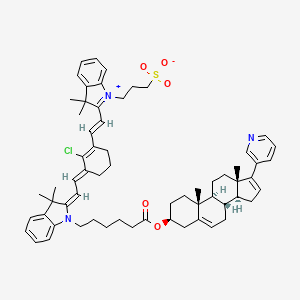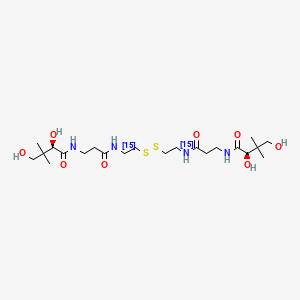
Acetoevernone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetoevernone, also known as acetophenone, is an organic compound with the formula C₆H₅C(O)CH₃. It is the simplest aromatic ketone and appears as a colorless, viscous liquid. This compound is widely used as a precursor to various resins and fragrances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetoevernone can be synthesized through several methods. One common method is the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of aluminum chloride . The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COCH}_3 + \text{HCl} ]
Another method involves the oxidation of ethylbenzene using molecular oxygen in the presence of a catalyst containing cobalt, manganese, and bromine .
Industrial Production Methods
Industrially, this compound is produced as a byproduct of the cumene process, which is primarily used for the synthesis of phenol and acetone . In this process, isopropylbenzene hydroperoxide undergoes a rearrangement to form this compound and methanol.
Análisis De Reacciones Químicas
Types of Reactions
Acetoevernone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzoic acid using strong oxidizing agents.
Reduction: It can be reduced to 1-phenylethanol using reducing agents like sodium borohydride.
Substitution: This compound can undergo α-bromination in the presence of bromine and a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Benzoic acid.
Reduction: 1-Phenylethanol.
Substitution: α-Bromoacetophenone.
Aplicaciones Científicas De Investigación
Acetoevernone is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of acetoevernone involves its interaction with specific molecular targets. For instance, it can increase the photosensitizing activities of certain compounds like porfimer sodium . Additionally, this compound can alter the permeability of cell membranes, affecting the growth of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylethanol: A reduction product of acetoevernone.
Benzaldehyde: An oxidation product of toluene, similar in structure to this compound.
Benzyl alcohol: Another aromatic compound with similar applications.
Uniqueness
This compound is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to act as a precursor for numerous compounds makes it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4-methoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(13-3)5-9(12)10(6)7(2)11/h4-5,12H,1-3H3 |
Clave InChI |
WJBBJTQRZGMBEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)
![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)
![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)
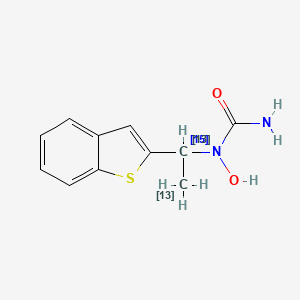
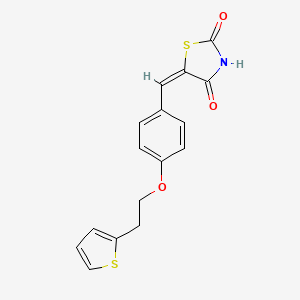
![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
